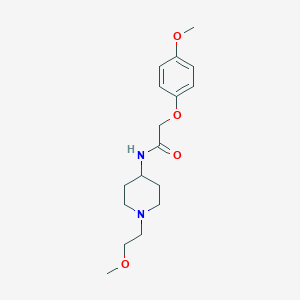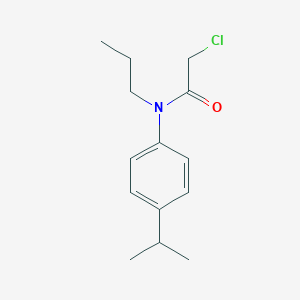
2-Chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide is a chemical compound that belongs to the amide class of compounds. It is also known as P4P or Clonitazene. It is a synthetic opioid that has been studied for its potential use as an analgesic in the treatment of pain. In
Mechanism of Action
2-Chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This leads to a reduction in pain perception.
Biochemical and Physiological Effects:
2-Chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide has been found to have a high affinity for the mu-opioid receptor and a longer duration of action than other opioids. It has also been found to have a lower potential for abuse and dependence than other opioids. However, it has been found to have some side effects, such as respiratory depression, sedation, and constipation.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide has been used in lab experiments to study its analgesic effects and its mechanism of action. Its advantages include its high affinity for the mu-opioid receptor and its longer duration of action. Its limitations include its potential side effects and the need for further studies to determine its safety and efficacy.
Future Directions
For the study of 2-Chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide include further studies to determine its safety and efficacy as an analgesic, as well as studies to determine its potential use in the treatment of other conditions such as depression and anxiety. Other future directions include the development of new opioids with improved safety and efficacy profiles.
Synthesis Methods
The synthesis of 2-Chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide involves the reaction of 4-propan-2-ylphenol with propylamine to give N-propyl-4-propan-2-ylphenol, which is then reacted with chloroacetyl chloride to give 2-Chloro-N-(4-propan-2-ylphenyl)acetamide. This intermediate is then reacted with propylamine to give 2-Chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide.
Scientific Research Applications
2-Chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide has been studied for its potential use as an analgesic in the treatment of pain. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It has also been found to have a longer duration of action than other opioids, which may make it useful for the treatment of chronic pain.
properties
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-4-9-16(14(17)10-15)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYIEXKOQBDXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)C(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416887 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2856515.png)
![2,5-dichloro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2856517.png)
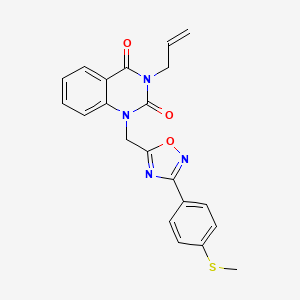
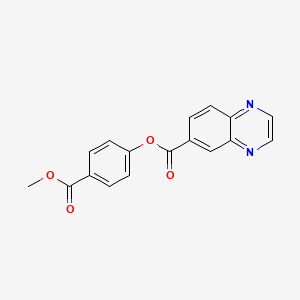

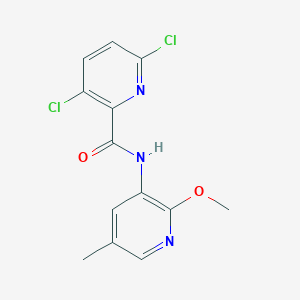
![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)

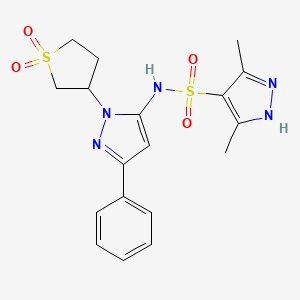

![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)
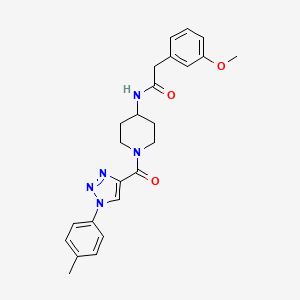
![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)
